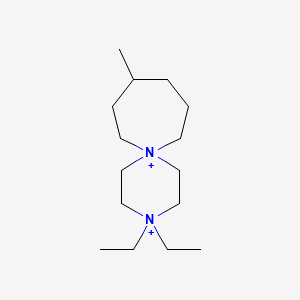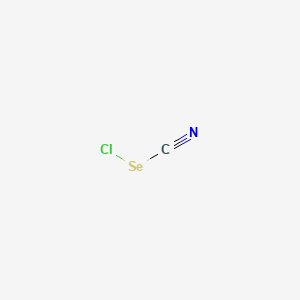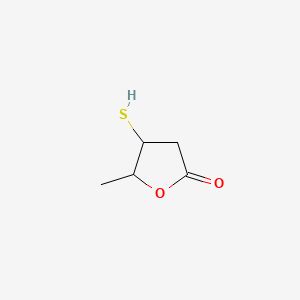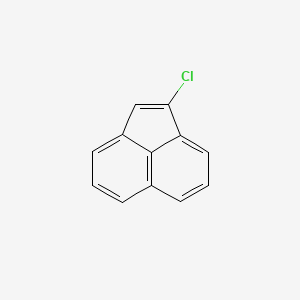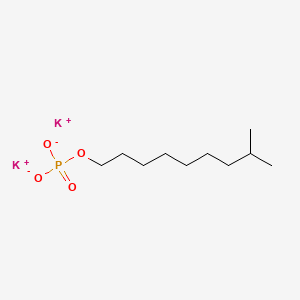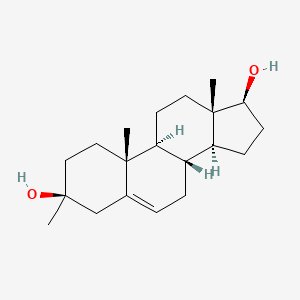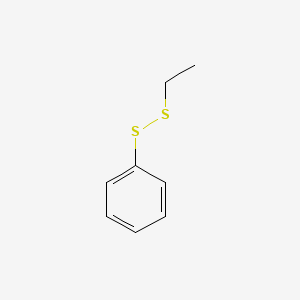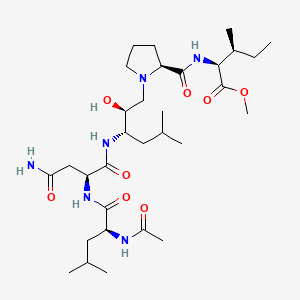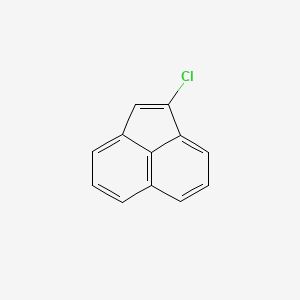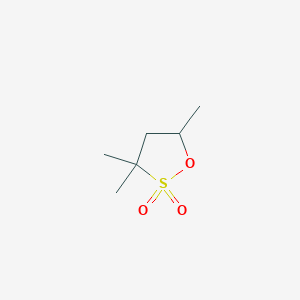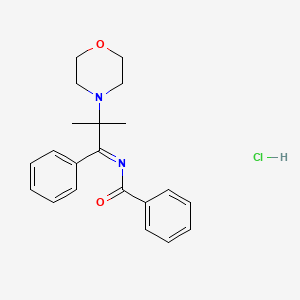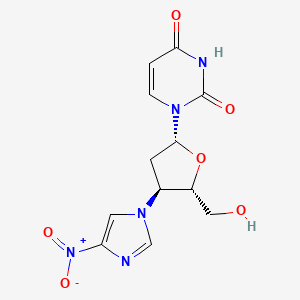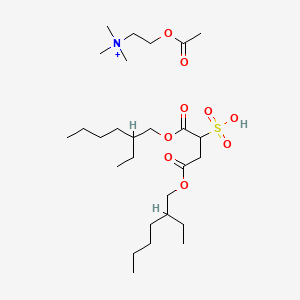
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid likely involves multiple steps, including the formation of the quaternary ammonium ion and the sulfonic acid ester. Typical reaction conditions may include:
Quaternization: The formation of the quaternary ammonium ion can be achieved by reacting a tertiary amine with an alkyl halide under basic conditions.
Esterification: The sulfonic acid ester can be synthesized by reacting a sulfonic acid with an alcohol in the presence of a dehydrating agent such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid may undergo various chemical reactions, including:
Oxidation: The compound may be susceptible to oxidation, particularly at the ester and sulfonic acid groups.
Reduction: Reduction reactions may target the quaternary ammonium ion or the ester groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the quaternary ammonium ion or the ester groups.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a component in biological buffers.
Medicine: Possible applications in drug delivery or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or as a surfactant in formulations.
Mechanism of Action
The mechanism of action of 2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid would depend on its specific application. In general, the quaternary ammonium ion may interact with negatively charged molecules or surfaces, while the sulfonic acid ester may participate in esterification or hydrolysis reactions. Molecular targets and pathways involved would vary based on the compound’s use in different fields.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other quaternary ammonium salts and sulfonic acid esters, such as:
- Tetramethylammonium chloride
- Sodium dodecyl sulfate
- Cetyltrimethylammonium bromide
Uniqueness
The uniqueness of 2-Acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid lies in its combination of a quaternary ammonium ion and a sulfonic acid ester, which may confer distinct properties such as enhanced solubility, reactivity, or biological activity compared to similar compounds.
Properties
CAS No. |
5450-58-8 |
|---|---|
Molecular Formula |
C27H54NO9S+ |
Molecular Weight |
568.8 g/mol |
IUPAC Name |
2-acetyloxyethyl(trimethyl)azanium;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C20H38O7S.C7H16NO2/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;1-7(9)10-6-5-8(2,3)4/h16-18H,5-15H2,1-4H3,(H,23,24,25);5-6H2,1-4H3/q;+1 |
InChI Key |
VPGIZHPLZODVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)O.CC(=O)OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


